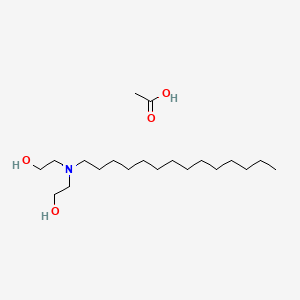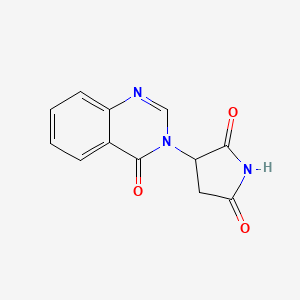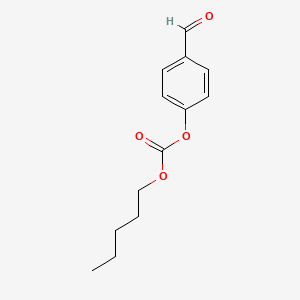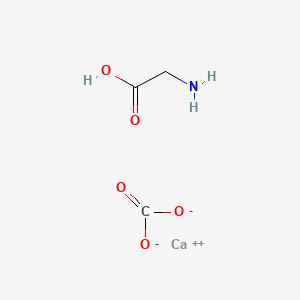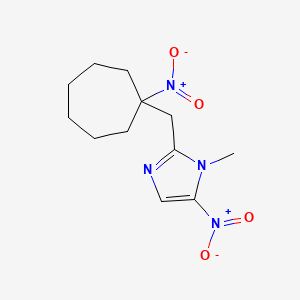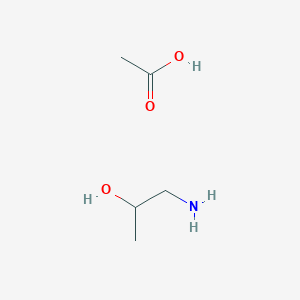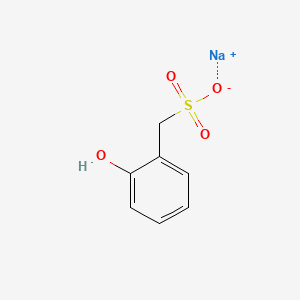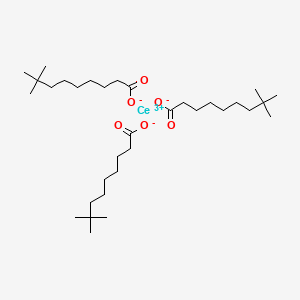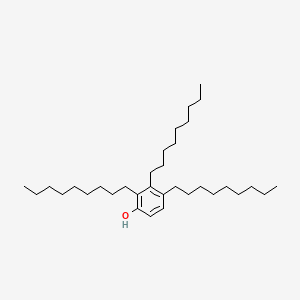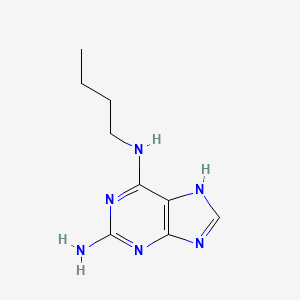
6-N-butyl-7H-purine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 16131 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in biochemical research and has been studied for its interactions and effects in different biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 16131 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to facilitate the reactions. Detailed synthetic routes are usually documented in scientific literature, providing step-by-step procedures for researchers.
Industrial Production Methods
Industrial production of NSC 16131 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Industrial methods also focus on cost-effectiveness and environmental safety, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
NSC 16131 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: NSC 16131 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with specific temperatures, solvents, and pH levels being crucial for optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of NSC 16131, while reduction could produce various reduced derivatives.
Scientific Research Applications
NSC 16131 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research has explored its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: NSC 16131 is used in the production of various industrial chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of NSC 16131 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Properties
CAS No. |
5437-50-3 |
|---|---|
Molecular Formula |
C9H14N6 |
Molecular Weight |
206.25 g/mol |
IUPAC Name |
6-N-butyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C9H14N6/c1-2-3-4-11-7-6-8(13-5-12-6)15-9(10)14-7/h5H,2-4H2,1H3,(H4,10,11,12,13,14,15) |
InChI Key |
REMXDSRYVGKQHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC2=C1NC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


